molecular formula C18H21N5O4 B10983565 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B10983565
M. Wt: 371.4 g/mol
InChI Key: GZUGFQKIKSNEJB-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:
    • The core structure consists of an imidazolidinone ring (2,5-dioxoimidazolidin-4-yl).
    • Attached to this ring, we have a pyrazole group (N-(1-methyl-1H-pyrazol-3-yl)).
    • Finally, there’s an acetamide moiety (2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide).
  • This compound’s unique structure suggests potential interesting properties and applications.
  • Preparation Methods

    • Synthetic routes for this compound involve several steps. One common approach is the Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds.
    • Specifically, boron reagents (organoboron compounds) play a crucial role in this coupling reaction . The reaction proceeds as follows:
      • Oxidative addition: Palladium (Pd) coordinates with the boron reagent and the organic substrate.
      • Transmetalation: The nucleophilic organic group (from boron) transfers to Pd.
      • Reductive elimination: The new C–C bond forms.
    • Industrial production methods may vary, but optimizing reaction conditions and reagent selection is essential.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: It may be oxidized under specific conditions.

        Reduction: Reduction reactions can modify its functional groups.

        Substitution: Substituents can be replaced.

    • Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and appropriate solvents.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).

      Medicine: May serve as a lead compound for drug development.

      Industry: Applications in materials science, catalysis, and more.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds with this exact structure.
    • related imidazolidinones, pyrazoles, and acetamides exist, but their specific combinations may differ.

    Properties

    Molecular Formula

    C18H21N5O4

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylpyrazol-3-yl)acetamide

    InChI

    InChI=1S/C18H21N5O4/c1-22-9-8-15(21-22)20-16(24)11-14-17(25)23(18(26)19-14)10-7-12-3-5-13(27-2)6-4-12/h3-6,8-9,14H,7,10-11H2,1-2H3,(H,19,26)(H,20,21,24)

    InChI Key

    GZUGFQKIKSNEJB-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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